N-Isopentyl-2-methoxyaniline

Catalog No.
S13806793
CAS No.
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Isopentyl-2-methoxyaniline

Product Name

N-Isopentyl-2-methoxyaniline

IUPAC Name

2-methoxy-N-(3-methylbutyl)aniline

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-10(2)8-9-13-11-6-4-5-7-12(11)14-3/h4-7,10,13H,8-9H2,1-3H3

InChI Key

WEAKBLOOWJOQEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=CC=CC=C1OC

N-Isopentyl-2-methoxyaniline is an organic compound belonging to the class of anilines, characterized by the presence of a methoxy group and an isopentyl substituent on the aromatic ring. Its molecular formula is C12H17NC_{12}H_{17}N and it features a methoxy group (-OCH3) attached to the second carbon of the benzene ring, while the nitrogen atom is bonded to an isopentyl group. This structure contributes to its unique chemical properties and reactivity.

  • Oxidation: The compound can be oxidized to form corresponding quinone derivatives, which are important intermediates in organic synthesis. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group in its precursors can be reduced to form amines, typically using hydrogen gas in the presence of catalysts like palladium on carbon.
  • Electrophilic Aromatic Substitution: The methoxy group activates the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization under suitable conditions. This can involve reagents such as bromine or nitric acid.

Several synthetic routes can be employed to produce N-Isopentyl-2-methoxyaniline:

  • Alkylation of 2-Methoxyaniline: A common method involves the alkylation of 2-methoxyaniline with isopentyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs in polar aprotic solvents like dimethylformamide at elevated temperatures.
  • Reduction of Nitro Compounds: Another method includes the reduction of nitro derivatives of methoxyaniline using catalytic hydrogenation techniques.
  • Industrial Production: In an industrial setting, large-scale synthesis often utilizes nitration followed by catalytic hydrogenation processes to ensure high yield and purity.

N-Isopentyl-2-methoxyaniline has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing other organic compounds, particularly in pharmaceuticals and agrochemicals.
  • Dyes and Pigments: Its derivatives may be used in the production of dyes due to their chromophoric properties.
  • Material Science: As a component in polymer chemistry, it may contribute to the development of new materials with specific properties.

Several compounds share structural similarities with N-Isopentyl-2-methoxyaniline, including:

Compound NameStructure CharacteristicsUnique Features
2-MethoxyanilineLacks alkyl substitution on nitrogenLess hydrophobic compared to N-Isopentyl-2-methoxyaniline
N-Ethyl-2-methoxyanilineEthyl group instead of isopentylSimilar reactivity but different solubility properties
N-Propyl-4-methoxyanilineMethoxy group at the para positionDifferent position of methoxy affects reactivity

Uniqueness

N-Isopentyl-2-methoxyaniline's uniqueness lies in its specific combination of substituents that influence its chemical reactivity and physical properties. The presence of both an isopentyl group and a methoxy group on the aromatic ring allows for distinct synthetic pathways and applications that may not be achievable with other similar compounds. This specificity enhances its utility in organic synthesis, particularly where solubility and reactivity are critical factors.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.146664230 g/mol

Monoisotopic Mass

193.146664230 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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